10-hydroxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid
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Overview
Description
Quinovic acid is a naturally occurring triterpenoid compound found in various plant species, particularly in the Rubiaceae family. It has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinovic acid can be isolated from plant sources such as Fagonia indica and Mussaenda pilosissima. The extraction process typically involves the use of solvents like ethanol or methanol, followed by purification using techniques such as column chromatography and mass spectrometry .
Industrial Production Methods
Industrial production of quinovic acid primarily relies on the extraction from natural sources. advancements in synthetic biology and metabolic engineering may pave the way for more efficient production methods in the future .
Chemical Reactions Analysis
Types of Reactions
Quinovic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activities .
Common Reagents and Conditions
Oxidation: Quinovic acid can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride.
Major Products
The major products formed from these reactions include quinovic acid derivatives with enhanced biological activities, such as increased anticancer or anti-inflammatory properties .
Scientific Research Applications
Quinovic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various bioactive compounds.
Biology: Studied for its role in cell signaling pathways and apoptosis.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antiviral agent.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
Quinovic acid exerts its effects through multiple mechanisms:
Apoptosis Induction: It induces apoptosis in cancer cells by activating caspases 3 and 8 and upregulating death receptor 5 (DR5) mRNA and protein levels.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and reduces the expression of inflammatory enzymes.
Antiviral Activity: Quinovic acid glycosides exhibit antiviral properties by interfering with viral replication.
Comparison with Similar Compounds
Quinovic acid is unique due to its diverse biological activities and its presence in various plant species. Similar compounds include:
Hederagenin: Another triterpenoid with anticancer and anti-inflammatory properties.
Quinic Acid: A cyclitol with antioxidant and anti-inflammatory activities.
Cincholic Acid: A biogenetic counterpart of quinovic acid with similar biological activities.
Quinovic acid stands out due to its potent anticancer effects and its ability to induce apoptosis through the DR5-dependent pathway .
Properties
IUPAC Name |
10-hydroxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-17-9-14-29(24(32)33)15-16-30(25(34)35)19(23(29)18(17)2)7-8-21-27(5)12-11-22(31)26(3,4)20(27)10-13-28(21,30)6/h7,17-18,20-23,31H,8-16H2,1-6H3,(H,32,33)(H,34,35) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUYFGQEMPENCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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